1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutan-1-one

Description

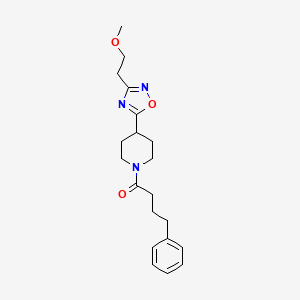

The compound 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutan-1-one features a 1,2,4-oxadiazole ring linked to a piperidine moiety, with a 2-methoxyethyl substituent on the oxadiazole and a phenylbutanone chain.

Properties

IUPAC Name |

1-[4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-4-phenylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3/c1-25-15-12-18-21-20(26-22-18)17-10-13-23(14-11-17)19(24)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,17H,5,8-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITLUYWGFGGBHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NOC(=N1)C2CCN(CC2)C(=O)CCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the introduction of the piperidine moiety, and the final coupling with the phenylbutanone structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for cost-effectiveness and scalability, with considerations for environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with oxadiazole derivatives exhibit significant anticancer properties. The incorporation of the oxadiazole ring in this compound enhances its ability to inhibit tumor growth by modulating various signaling pathways involved in cancer progression.

Case Study: A study published in a peer-reviewed journal demonstrated that similar oxadiazole-containing compounds significantly reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by inducing apoptosis through the activation of caspase pathways .

Neurological Disorders

The piperidine component is known for its neuroprotective effects. This compound may have potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease by modulating neurotransmitter levels and protecting neuronal integrity.

Case Study: In preclinical trials, piperidine derivatives have shown promise in improving cognitive function in animal models of Alzheimer's disease, suggesting that similar compounds could yield beneficial effects .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, which could be harnessed in treating conditions like rheumatoid arthritis and inflammatory bowel disease.

Case Study: Research has indicated that oxadiazole derivatives can inhibit pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various models .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies on related compounds suggest that modifications to the chemical structure can enhance oral bioavailability and reduce metabolic degradation.

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Distribution | Wide |

| Metabolism | Hepatic |

| Elimination Half-life | 6-8 hours |

Mechanism of Action

The mechanism of action of 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and piperidine moieties play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share the 1,2,4-oxadiazole-piperidine/piperazine-ketone framework but differ in substituents, which influence physicochemical and pharmacological properties:

*Estimated formula based on structural similarity.

Pharmacological and Physicochemical Insights

- Substituent Effects on Solubility : The target compound’s 2-methoxyethyl group likely improves aqueous solubility compared to hydrophobic groups like thiophene (LL4) or fluorophenyl (–10) .

- Bioactivity Trends : Fluorinated aromatic substituents (e.g., 4-fluorophenyl in –10) are associated with enhanced metabolic stability and target affinity, common in CNS and antimicrobial agents . In contrast, thiophene (LL4) may favor π-π stacking in hydrophobic binding pockets .

- Synthetic Routes : highlights oxadiazole synthesis via condensation reactions using EDC·HCl or NaH, suggesting the target compound could be synthesized similarly with 2-methoxyethyl precursors .

Biological Activity

The compound 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutan-1-one is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article summarizes the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxadiazole ring and subsequent coupling with piperidine and phenylbutanone moieties. The detailed synthetic pathway often includes:

- Formation of 1,2,4-Oxadiazole : Utilizing appropriate precursors such as hydrazine derivatives and carboxylic acids.

- Piperidine N-Alkylation : Introducing the methoxyethyl group via alkylation reactions.

- Final Coupling : Attaching the phenylbutanone group through acylation or similar methods.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar oxadiazole-containing compounds. For instance, a related series demonstrated significant antiproliferative activity against various cancer cell lines, including breast (MDA-MB-231) and cervical (HeLa) cells. The IC50 values ranged from 0.33 µM to 7.10 µM depending on the specific structural modifications made to the oxadiazole core .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 0.50 |

| Compound B | HeLa | 0.82 |

| Compound C | A2780 | 0.95 |

Neuropharmacological Effects

In addition to anticancer activity, compounds with oxadiazole motifs have been investigated for their neuropharmacological effects. Research indicates that certain derivatives exhibit antidepressant-like activity by inhibiting neurotransmitter uptake in rodent models . The mechanism often involves modulation of serotonin (5-HT) and norepinephrine (NE) pathways.

Structure-Activity Relationships (SAR)

The biological activity of these compounds is highly dependent on their structural features:

- Substituent Variations : The presence of electron-donating groups (e.g., methoxy) on the aromatic rings enhances activity.

- Chain Length : Variations in alkyl chain lengths influence solubility and bioavailability, affecting overall efficacy.

For example, a study found that increasing the length of the alkyl side chain from propyl to butyl resulted in decreased antiproliferative activity against HeLa cells (IC50 increased from 0.82 µM to 2.21 µM) .

Case Study 1: Anticancer Activity

In a recent study published in MDPI, a series of oxadiazole derivatives were evaluated for their antiproliferative effects against multiple cancer cell lines. The most active compound demonstrated an IC50 value of 0.33 µM against MDA-MB-231 cells, suggesting strong potential for further development as an anticancer agent .

Case Study 2: Neuropharmacological Evaluation

Another investigation focused on the antidepressant properties of oxadiazole derivatives. The study utilized behavioral models in rodents to assess the efficacy of these compounds in modulating neurotransmitter levels. Results indicated significant inhibition of NE and 5-HT uptake, correlating with observed antidepressant-like behaviors .

Q & A

Basic: What are the recommended synthetic routes for 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutan-1-one, and how can yield optimization be achieved?

Answer:

Synthesis typically involves multi-step processes, such as cyclocondensation of amidoximes with activated carbonyl intermediates or nucleophilic substitutions on piperidine scaffolds. For example, pyrazole-core analogs (e.g., O-1302) are synthesized via sequential functionalization of arylpyrazole templates, where methoxy/fluorine substituents are introduced in late-stage modifications . Yield optimization requires rigorous control of reaction parameters (e.g., solvent polarity, temperature, and catalyst loading). Chromatographic purification (e.g., using high-resolution RP-HPLC columns like Chromolith®) and spectroscopic monitoring (e.g., LC-MS for intermediate tracking) are critical .

Basic: What analytical methods are suitable for characterizing the purity and structural integrity of this compound?

Answer:

- HPLC-UV/LC-MS : Employ C18 columns with mobile phases optimized for polar heterocycles (e.g., methanol/sodium acetate buffer, pH 4.6, as per USP guidelines) to resolve impurities .

- NMR Spectroscopy : Use - and -NMR to confirm substituent positioning, particularly for the oxadiazole and piperidine moieties. Compare with crystallographic data from structurally similar compounds (e.g., (4Z)-4-[(4-Methoxybenzylamino)acetyl]pyridine derivatives) .

- Elemental Analysis : Validate empirical formulas, especially for nitrogen/oxygen content in oxadiazole rings .

Basic: How should researchers design in vitro assays to evaluate this compound’s bioactivity?

Answer:

- Target Selection : Prioritize receptors/kinases with homology to known oxadiazole-binding proteins (e.g., benzimidazole-based targets in ).

- Dose-Response Curves : Use logarithmic dilution series (1 nM–100 µM) in triplicate, with DMSO controls (<0.1% v/v to avoid cytotoxicity) .

- Data Normalization : Include reference inhibitors (e.g., Hedgehog Antagonist VIII for pathway-specific assays) and validate with orthogonal assays (e.g., fluorescence polarization for binding affinity) .

Advanced: How can molecular docking studies be optimized to predict binding interactions between this compound and its putative targets?

Answer:

- Ligand Preparation : Generate 3D conformers using software like OpenBabel, accounting for oxadiazole ring tautomerization and piperidine chair conformations .

- Receptor Grid Generation : Align with active-site residues from crystallographic data (e.g., benzimidazole derivatives in ). Use flexible docking protocols for side-chain adjustments .

- Validation : Compare docking scores with experimental IC values from analogous compounds (e.g., 4-Methoxybutyrylfentanyl’s opioid receptor binding data) .

Advanced: How can contradictory bioactivity data (e.g., varying IC50_{50}50 across studies) be systematically resolved?

Answer:

- Meta-Analysis : Normalize data using Z-score transformations to account for assay variability (e.g., cell line differences, incubation times) .

- Structural Elucidation : Verify batch consistency via X-ray crystallography (as done for thiazol-4(5H)-one derivatives in ) to rule out polymorphic effects.

- Kinetic Profiling : Conduct time-resolved assays to distinguish reversible/irreversible binding mechanisms .

Advanced: What environmental fate studies are recommended for assessing this compound’s ecological impact?

Answer:

- Biodegradation Assays : Use OECD 301F protocols to measure aerobic degradation in soil/water matrices .

- Bioaccumulation Potential : Calculate log (octanol-water) via shake-flask methods; values >3 indicate high bioaccumulation risk.

- Ecotoxicology : Test acute toxicity in Daphnia magna (LC) and algal growth inhibition (IC), referencing frameworks from Project INCHEMBIOL .

Advanced: How can researchers mitigate batch-to-batch variability in large-scale synthesis?

Answer:

- Process Analytical Technology (PAT) : Implement real-time FTIR monitoring during oxadiazole ring formation to track reaction progress .

- DoE Optimization : Use factorial designs to evaluate critical parameters (e.g., temperature, stoichiometry) and identify robust operating ranges .

- Purification Standards : Adhere to USP guidelines for residual solvent limits (e.g., ≤5000 ppm for DMSO) .

Advanced: What strategies are effective in elucidating metabolic pathways of this compound in preclinical models?

Answer:

- Radiolabeled Tracers : Synthesize -labeled analogs at the methoxyethyl group to track hepatic metabolism .

- Metabolite Profiling : Use high-resolution mass spectrometry (HRMS) coupled with hepatocyte incubation to identify phase I/II metabolites .

- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to predict drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.